molecular formula C7H15NO B3022727 4-Methoxycyclohexanamine CAS No. 4342-46-5

4-Methoxycyclohexanamine

Cat. No.: B3022727
CAS No.: 4342-46-5
M. Wt: 129.2 g/mol
InChI Key: SDMXLAZIFYYECU-UHFFFAOYSA-N
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Description

4-Methoxycyclohexanamine (4-MCH) is a cyclic amine that has been studied for its potential applications in the fields of science and medicine. It is a structural analog of the neurotransmitter dopamine and has been studied for its ability to modulate the release and reuptake of dopamine in the brain. 4-MCH has been used in scientific research to investigate the effects of dopamine on behavior, learning and memory, and in the development of drugs to treat neurological disorders.

Scientific Research Applications

Analytical Characterization and Biological Applications

  • Analytical Profiling in Biological Matrices : 4-Methoxycyclohexanamine has been characterized through various analytical techniques such as gas chromatography, mass spectrometry, and liquid chromatography. These methods are crucial for identifying and quantifying substances like this compound in biological fluids, including blood, urine, and vitreous humor. This plays a significant role in toxicology and forensic science (De Paoli et al., 2013).

  • Synthesis and Differentiation of Isomers : The synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, including this compound, have been explored. The study highlights the ability to differentiate between positional isomers under various analytical conditions, which is crucial for identifying new psychoactive substances and understanding their pharmacological profiles (Wallach et al., 2016).

Neurochemical and Pharmacological Properties

  • Antidepressant Biochemical Profile : Compounds structurally related to this compound have shown properties predictive of antidepressant activity. Studies have demonstrated their ability to inhibit monoamine uptake and bind to specific neuroreceptors without significant side effects common in traditional antidepressants (Muth et al., 1986).

  • Ligand Affinity for NMDA Receptors : Analogs of this compound, such as methoxetamine, have shown high affinity for the NMDA receptor. This understanding of ligand-receptor interactions helps elucidate the mechanisms underlying the psychotomimetic effects of these substances, providing insights into the development of new therapeutic agents (Roth et al., 2013).

Metabolism and Toxicological Detection

  • Metabolic Pathways in Biological Systems : Studies on the metabolism of phencyclidine-derived designer drugs, including compounds similar to this compound, reveal insights into their metabolic pathways. Understanding these pathways is crucial for developing toxicological detection methods in forensic science (Sauer et al., 2008).

  • Toxicological Detection in Forensic Cases : The identification and quantification of novel ketamine analogs, including derivatives of this compound, have been applied in forensic toxicology. These methods aid in the investigation of substance abuse cases and contribute to public health and safety (Mestria et al., 2021).

Safety and Hazards

The safety information available indicates that 4-Methoxycyclohexanamine is classified under GHS07 . The Material Safety Data Sheet (MSDS) for this compound can be found here .

Properties

IUPAC Name

4-methoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMXLAZIFYYECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347613
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-46-5, 121588-79-2
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans-4-Methoxycyclohexyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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